molecular formula C13H14O B14210241 1-Ethynyl-4-methoxy-2-(2-methylprop-1-en-1-yl)benzene CAS No. 819871-52-8

1-Ethynyl-4-methoxy-2-(2-methylprop-1-en-1-yl)benzene

Cat. No.: B14210241
CAS No.: 819871-52-8
M. Wt: 186.25 g/mol
InChI Key: QRPBDWITQJDXAX-UHFFFAOYSA-N
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Description

1-Ethynyl-4-methoxy-2-(2-methylprop-1-en-1-yl)benzene is an organic compound with a complex structure that includes an ethynyl group, a methoxy group, and a methylprop-1-en-1-yl group attached to a benzene ring.

Chemical Reactions Analysis

1-Ethynyl-4-methoxy-2-(2-methylprop-1-en-1-yl)benzene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium catalyst.

    Substituting agents: Halogens, nitrating agents.

Major products formed from these reactions include carboxylic acids, ketones, and substituted benzene derivatives .

Scientific Research Applications

1-Ethynyl-4-methoxy-2-(2-methylprop-1-en-1-yl)benzene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Ethynyl-4-methoxy-2-(2-methylprop-1-en-1-yl)benzene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, while the methoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

1-Ethynyl-4-methoxy-2-(2-methylprop-1-en-1-yl)benzene can be compared with similar compounds such as:

Properties

CAS No.

819871-52-8

Molecular Formula

C13H14O

Molecular Weight

186.25 g/mol

IUPAC Name

1-ethynyl-4-methoxy-2-(2-methylprop-1-enyl)benzene

InChI

InChI=1S/C13H14O/c1-5-11-6-7-13(14-4)9-12(11)8-10(2)3/h1,6-9H,2-4H3

InChI Key

QRPBDWITQJDXAX-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=C(C=CC(=C1)OC)C#C)C

Origin of Product

United States

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